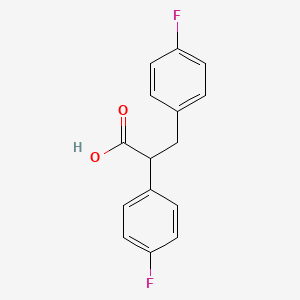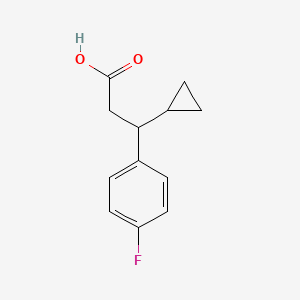
2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
Overview
Description
2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, is a derivative of tryptamine, which is known for its role in various biological processes.
Mechanism of Action
Target of Action
The primary target of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride is the human 5-HT1a receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in many biological processes including mood regulation, anxiety, and learning.
Mode of Action
The compound interacts with the 5-HT1a receptor, likely acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the 5-HT1a receptor can lead to various downstream effects, depending on the specific cellular context.
Result of Action
The activation of the 5-HT1a receptor by 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride can lead to various cellular and molecular effects. For instance, it has been shown to exhibit activity against the parasite L. infantum . .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride. For instance, the compound has been tested at a pH of 7.4 and a temperature of 2°C . Other factors, such as the presence of other substances or specific conditions within the body, can also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butyl group can be introduced via Friedel-Crafts alkylation, and the ethanamine side chain can be added through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized products.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in melatonin synthesis.
1H-Indole-3-ethanamine, N-methyl-: A derivative with potential psychoactive properties
Uniqueness: 2-(5-Butyl-1H-indol-3-yl)ethanamine is unique due to its specific butyl substitution, which can influence its biological activity and receptor binding properties, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAPUXFPZEYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


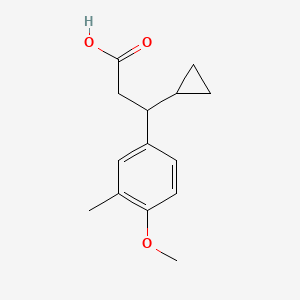
![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)
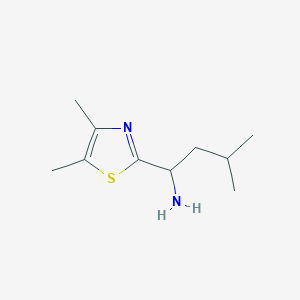
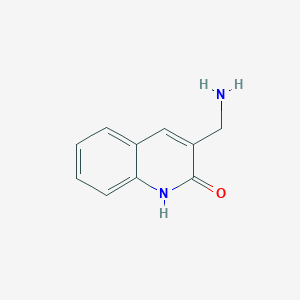
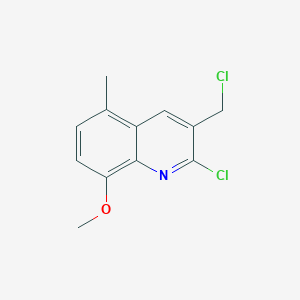
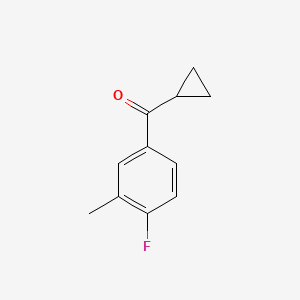
![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)
![1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3033303.png)

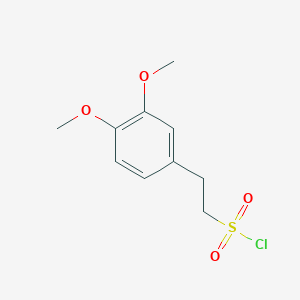
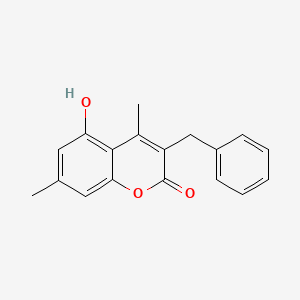
![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)
